Octafluoroanthraquinone
Overview
Description
Octafluoroanthraquinone is a derivative of anthraquinone where eight hydrogen atoms are replaced by fluorine atoms. This modification significantly alters the compound's characteristics, making it a subject of interest in various scientific studies. It's particularly noted for its role in the synthesis of other complex molecules and its potential applications in materials science due to its unique electronic and structural properties.
Synthesis Analysis
The synthesis of octafluoroanthraquinone derivatives and related compounds often involves multi-step chemical processes. For example, the preparation of Octafluoroacridone, a derivative, was achieved from tetrafluoroanthranilic acid through a process involving the generation of tetraorobenzyne and subsequent ring closure to form the acridone structure (Hayashi & Ishikawa, 1973). Similarly, the total synthesis of bis-anthraquinone antibiotic BE-43472B, showcasing an octacyclic aromatic polyketide structure with a bis-anthraquinone scaffold, demonstrated the complexity and intricacy of synthesizing anthraquinone derivatives (Yamashita et al., 2018).
Molecular Structure Analysis
The molecular structure of octafluoroanthraquinone and its derivatives has been a subject of extensive study. For instance, the mesophases of octa-alkanoyloxy-9,10-anthraquinone were investigated, revealing their mesomorphic properties and the structural impacts of varying alkanoyloxy chain lengths on their phase behaviors (Billard et al., 1994).
Chemical Reactions and Properties
The chemical reactivity and properties of octafluoroanthraquinone derivatives demonstrate the influence of fluorination on anthraquinone's behavior. For example, the study on octafluoro[2.2]paracyclophane quinone highlighted its unique reactions, including reduction to hydroquinone and its Diels-Alder reaction capabilities, suggesting the potential for diverse chemical applications (Xu et al., 2008).
Physical Properties Analysis
The physical properties of octafluoroanthraquinone derivatives are significantly influenced by their molecular structure. The study on 9,10-disubstituted octafluoroanthracene derivatives, for instance, emphasized the material's optical spectroscopy and cyclic voltammetry profiles, revealing its donor-acceptor character and promising n-type organic material properties (Tannaci et al., 2008).
Chemical Properties Analysis
The chemical properties of octafluoroanthraquinone and related compounds, such as their electrochromic behavior and interactions in molecular electronics, have been explored to understand their potential applications. For example, anthraquinone-based redox switches have shown promise for use in molecular electronic devices due to their ability to undergo reversible electrochemical switches from a low to high conductance state (van Dijk et al., 2006).
Scientific Research Applications
Electronic Applications : Octafluoroanthraquinone has been studied for its role in charge transfer with metal surfaces, which can influence the energy level alignment in organic electronics. For instance, its interaction with metal surfaces like Ag(111) and polycrystalline Au was investigated using ultraviolet photoelectron spectroscopy. This interaction was found to change the metal work function, potentially reducing the hole injection barrier in organic semiconductor devices (Duhm et al., 2006).
Anticancer Research : The anthraquinone core structure, to which octafluoroanthraquinone belongs, is a significant component in various anticancer agents. Recent research has focused on developing new anthraquinone-based compounds with potential anticancer properties, especially in the context of drug-resistant cancers. These compounds often target essential cellular proteins to inhibit cancer progression (Malik et al., 2021).
Biomedical and Pharmaceutical Applications : Anthraquinones, including octafluoroanthraquinone derivatives, have been the focus of extensive research due to their broad spectrum of therapeutic applications. They exhibit various biological activities such as antimicrobial, anti-inflammatory, and antitumor effects. Their therapeutic potentials have been recognized in medicine, electronics, and cosmetics industries (Shafiq et al., 2022).
Chemical Properties and Synthesis : Octafluoro[2.2]paracyclophane quinone, a related compound, exhibits interesting chemical reactions like reduction to hydroquinone and Diels-Alder reactions. Its reduction potential and unique properties make it a subject of interest in chemical research (Xu et al., 2008).
Coordination Chemistry : Anthraquinones, including fluorinated derivatives, are used in coordination chemistry for various applications, such as in metal-organic frameworks and ligand structures with metal ions. Their electronic and redox properties are of particular interest in this field (Langdon-Jones & Pope, 2014).
Safety And Hazards
Future Directions
Anthraquinones have been used for centuries in various therapeutic applications, and the research endeavours towards new anthraquinone-based compounds are increasing rapidly in recent years . This suggests that Octafluoroanthraquinone and similar compounds may have potential applications in the future, particularly in the field of medicine.
properties
IUPAC Name |
1,2,3,4,5,6,7,8-octafluoroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F8O2/c15-5-1-2(6(16)10(20)9(5)19)14(24)4-3(13(1)23)7(17)11(21)12(22)8(4)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJWVVOLGHMBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octafluoroanthraquinone | |
CAS RN |
1580-18-3 | |
Record name | 1580-18-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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